2,4'-Difluorobenzophenone

Catalog No.
S1534749
CAS No.
342-25-6
M.F
C13H8F2O
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4'-Difluorobenzophenone

CAS Number

342-25-6

Product Name

2,4'-Difluorobenzophenone

IUPAC Name

(2-fluorophenyl)-(4-fluorophenyl)methanone

Molecular Formula

C13H8F2O

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C13H8F2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H

InChI Key

LKFIWRPOVFNPKR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)F

Synonyms

(2-Fluorophenyl)(4-fluorophenyl)methanone

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)F

Organic Synthesis:

  • As a building block for complex molecules: Due to its functional groups, 2,4'-difluorobenzophenone can serve as a starting material for the synthesis of more complex organic molecules. Researchers have employed it in the preparation of various pharmaceuticals, such as anticonvulsant agents and potential anti-cancer drugs [, ].

Material Science:

  • Development of functional polymers: 2,4'-Difluorobenzophenone can be incorporated into the structure of polymers, potentially influencing their properties. Studies have investigated its use in the synthesis of photoresponsive polymers, which change their characteristics upon exposure to light [].

Liquid Crystal Applications:

  • Liquid crystal behavior: Certain derivatives of 2,4'-difluorobenzophenone exhibit liquid crystal properties, meaning they can adopt a state where their molecules are partially ordered. This property has potential applications in the development of liquid crystal displays and other optoelectronic devices [].

2,4'-Difluorobenzophenone is an organic compound characterized by a central carbonyl group (C=O) bonded to two benzene rings, with fluorine atoms positioned at the 2 and 4' locations of one of the aromatic rings. Its molecular formula is C₁₃H₈F₂O, and it has a molecular weight of 218.2 g/mol. The presence of fluorine atoms significantly influences its physical and chemical properties, including increased lipophilicity and potential biological activity due to the electron-withdrawing nature of fluorine .

, notably cyclometalation reactions. For instance, when reacted with cobalt complexes such as CoMe(PMe₃)₄, both C-H and C-F activation pathways can occur. The preference for these pathways depends on the specific conditions and configurations of the compound. Theoretical studies suggest that C-H activation is favored over C-F activation due to lower energy barriers associated with the former .

Moreover, 2,4'-Difluorobenzophenone can participate in Friedel-Crafts acylation reactions, often utilizing aluminum trichloride as a catalyst to form various derivatives .

Several methods exist for synthesizing 2,4'-difluorobenzophenone:

  • Friedel-Crafts Acylation: This method involves reacting fluorobenzene with fluorobenzoyl chloride in the presence of aluminum trichloride as a catalyst:
    C6H5F+C6H4FCOF+AlCl3(2Fluorophenyl)(4fluorophenyl)methanone+AlCl3F\text{C}_6\text{H}_5\text{F}+\text{C}_6\text{H}_4\text{FCOF}+\text{AlCl}_3\rightarrow (2-\text{Fluorophenyl})(4-\text{fluorophenyl})\text{methanone}+\text{AlCl}_3\text{F}
  • Palladium-Catalyzed Reactions: Another effective method involves using palladium diacetate in conjunction with potassium phosphate in a solvent mixture of methyl cyclohexane and water under reflux conditions .
  • Recrystallization Techniques: High-purity variants can be obtained through recrystallization methods that focus on minimizing impurities during synthesis .

2,4'-Difluorobenzophenone has applications in various fields:

  • Photoinitiators: It is used in photopolymerization processes due to its ability to absorb UV light and initiate polymerization.
  • Pharmaceuticals: Its derivatives may serve as intermediates in drug development.
  • Material Science: Utilized in synthesizing advanced materials with specific optical properties.

Research into interaction studies involving 2,4'-difluorobenzophenone is limited but suggests potential interactions with biological systems due to its structure. Studies on similar compounds indicate that fluorinated benzophenones can interact with enzymes or receptors, affecting biological pathways. Further research would be necessary to elucidate specific interactions involving this compound.

Several compounds share structural similarities with 2,4'-difluorobenzophenone, which may provide insights into its unique properties:

Compound NameMolecular FormulaKey Differences
4,4'-DifluorobenzophenoneC₁₃H₈F₂OFluorine atoms at different positions
2,6-DifluorobenzophenoneC₁₃H₈F₂ODifferent positions of fluorine atoms
BenzophenoneC₁₄H₁₀ONo fluorine substitution; serves as a baseline
4-FluorobenzophenoneC₁₃H₉F₁OOnly one fluorine atom; less electron-withdrawing effect

The uniqueness of 2,4'-difluorobenzophenone lies in its specific arrangement of fluorine atoms and the resultant electronic effects that influence its reactivity and potential applications compared to its analogs .

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

342-25-6

Wikipedia

2,4'-Difluorobenzophenone

Dates

Modify: 2023-08-15

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